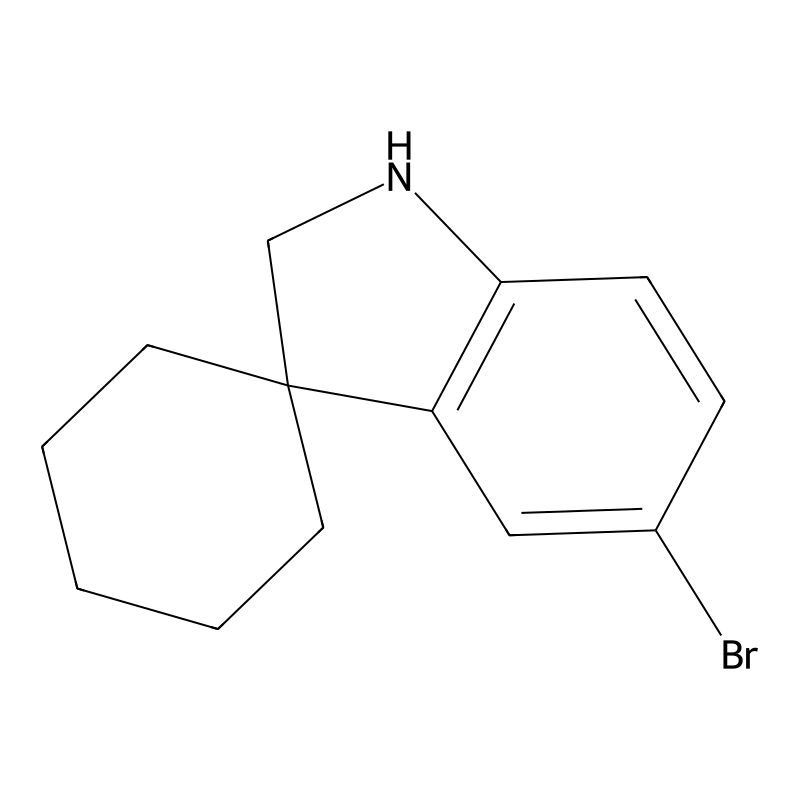5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 5' position and a dihydrospiro linkage between a cyclohexane ring and an indole moiety. Its molecular formula is , and it has a molecular weight of approximately 286.18 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of the indole structure, which is often associated with various biological activities.
- Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
- Oxidation and Reduction: The compound can be oxidized or reduced, allowing for the synthesis of related compounds with altered functional groups.
- Cycloaddition Reactions: The indole moiety may participate in cycloaddition reactions, which can yield more complex structures.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Bromination: An indole derivative undergoes bromination to introduce the bromine atom at the 5' position.
- Cyclopropanation: The resulting brominated indole derivative is then subjected to cyclopropanation.
- Spirocyclization: Finally, spirocyclization occurs to form the desired spirocyclic structure.
Reaction conditions often require strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate these transformations .
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] has potential applications in medicinal chemistry and drug development due to its unique structural features. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders. Its unique spirocyclic structure may also allow for the development of novel pharmaceuticals with improved efficacy and reduced side effects.
Several compounds share structural similarities with 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indol]-2-one | Contains a carbonyl group | |
| 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] | Contains a cyclopropyl group | |
| 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2-one | Features a pyrrolo structure |
Uniqueness
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] stands out due to its unique spirocyclic structure that combines both bromine and an indole moiety. This configuration may provide distinct biological activities compared to other similar compounds that do not possess this specific arrangement or functional groups.








